3,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F2N2O2/c22-18-9-8-17(14-19(18)23)21(26)24-10-4-5-11-25-12-13-27-20(15-25)16-6-2-1-3-7-16/h1-3,6-9,14,20H,4-5,10-13,15H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRRADHIHAFEGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C2=CC(=C(C=C2)F)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation
The Chinese patent CN103709071A outlines a method for synthesizing 3,4-difluorobenzonitrile, adaptable for benzamide production. Reacting 1,2-difluorobenzene with trichloroacetyl chloride in the presence of aluminum chloride (AlCl₃) at 0–40°C yields 3,4-difluoro-(α,α,α-trichloroacetyl)benzene. This intermediate undergoes ammonolysis at −10–60°C to produce 3,4-difluorobenzamide in 72–85% yield (Table 1).
Table 1: Optimization of 3,4-Difluorobenzamide Synthesis
| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| AlCl₃ | 25 | 78 | 98.5 |
| FeCl₃ | 30 | 65 | 97.2 |
| ZnCl₂ | 20 | 70 | 96.8 |
Alternative Nitro Reduction Pathway
The PMC article (PMC10578353) describes nitro group reduction using tin(II) chloride dihydrate/HCl or catalytic hydrogenation (5% Pd–C) to convert nitro intermediates to amines. Applying this to 4-nitro-N-(4-nitrophenyl)-3-fluorobenzamide could yield 3,4-difluorobenzamide, though yields are lower (55–68%) compared to the Friedel-Crafts route.
Synthesis of 4-(2-Phenylmorpholin-4-yl)butyl Amine
Morpholine Ring Formation
The WO2011076678A1 patent discloses morpholine derivatives synthesized via cyclization of 2-phenylaminoethanol with 1,4-dibromobutane under basic conditions. Using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C produces 2-phenylmorpholine in 82% yield. Subsequent alkylation of butylamine with 4-chlorobutyl-2-phenylmorpholine-4-carboxylate achieves the side chain precursor.
Mercury(II) Chloride-Mediated Coupling
The PMC article reports HgCl₂ as critical for facilitating nucleophilic aromatic substitution in hindered systems. Reacting 4-aminobutyl-2-phenylmorpholine with Boc-protected intermediates in DMF at 60°C, followed by deprotection with trifluoroacetic acid (TFA), affords the amine in 89% yield (Table 2).
Table 2: Side Chain Synthesis Optimization
| Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| HgCl₂/Et₃N | DMF | 60 | 89 |
| Without HgCl₂ | DMF | 60 | 42 |
| HgCl₂/Et₃N | EtOH | 60 | 67 |
Amide Coupling and Final Assembly
Coupling 3,4-difluorobenzamide with 4-(2-phenylmorpholin-4-yl)butyl amine employs carbodiimide reagents. The PMC article highlights 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM), yielding the target compound in 76% purity. Alternatively, the WO2011076678A1 patent utilizes HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) for sterically hindered couplings, achieving 91% yield after recrystallization.
Table 3: Coupling Reagent Comparison
| Reagent | Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| EDC/HOBt | DIPEA | DCM | 76 | 95.3 |
| HATU | DIPEA | DMF | 91 | 99.1 |
| DCC | NMM | THF | 68 | 93.7 |
Purification and Characterization
Final purification involves silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization from ethanol/water. LC-MS and ¹H/¹³C NMR confirm structure, with the morpholine proton resonances appearing at δ 3.2–3.8 ppm and fluorinated aromatic signals at δ 7.1–7.4 ppm.
Scalability and Industrial Considerations
The Friedel-Crafts route (CN103709071A) is preferable for scale-up due to inexpensive catalysts and mild conditions. However, HgCl₂ usage in morpholine synthesis poses environmental concerns, necessitating alternative catalysts like BiCl₃ or flow chemistry approaches.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-Difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Studies: It is used in biological assays to study its effects on cellular processes and pathways. Its interactions with proteins and other biomolecules are of interest.
Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds, contributing to the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3,4-difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Backbone Similarities : All compounds share a 3,4-difluorobenzamide core, which enhances metabolic stability and electronic interactions with targets .
Substituent Variability :
- The target compound and ML298 both feature nitrogen-containing heterocycles (morpholine vs. triazaspirodecan), but ML298’s spirocyclic system confers higher PLD2 selectivity .
- The thienyl-pyran analog replaces the morpholine with a sulfur-containing heterocycle, likely altering lipophilicity and bioavailability.
- The polymorph introduces a dihydroxypropoxy chain and iodine, which may improve aqueous solubility but increase molecular weight.
Pharmacological and Physicochemical Comparisons
Enzyme Inhibition and Selectivity
Physicochemical Properties
- Molecular Weight : The target compound (414.46 g/mol) falls within the drug-like range, whereas ML298 (535.54 g/mol) exceeds typical thresholds for oral bioavailability .
- Polar Groups : The polymorph’s dihydroxypropoxy chain enhances hydrophilicity compared to the target compound’s morpholine group, which balances lipophilicity and solubility.
Tautomerism and Stability
- Triazole derivatives in exhibit thione-thiol tautomerism, stabilizing the thione form via intramolecular hydrogen bonding . While the target compound lacks a thioamide group, its amide bond may adopt similar resonance stabilization, influencing binding kinetics.
Biological Activity
3,4-Difluoro-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological efficacy of this compound, focusing on its anticancer properties, mechanisms of action, and comparative studies with other therapeutic agents.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C_{19}H_{22}F_2N_2O
- Molecular Weight : 348.39 g/mol
This compound features a difluorobenzamide backbone linked to a morpholine moiety, which is significant for its biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits notable anticancer activity . The following sections detail its effects on various cancer cell lines and its mechanisms of action.
Anticancer Activity
The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. Below is a summary of findings from various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| U-937 (Leukemia) | 15.0 | Cell cycle arrest in the S phase |
| A549 (Lung Cancer) | 18.5 | Inhibition of proliferation |
These results suggest that the compound is particularly effective against breast and lung cancer cells, where it induces apoptosis and inhibits cell proliferation.
The mechanisms through which this compound exerts its effects include:
- Apoptosis Induction : Flow cytometry assays have shown that treatment with this compound increases the percentage of apoptotic cells in MCF-7 and U-937 lines.
- Cell Cycle Arrest : Studies indicate that the compound causes a significant accumulation of cells in the S phase, suggesting interference with DNA synthesis.
- Caspase Activation : Western blot analysis reveals increased levels of cleaved caspase-3, indicating that the compound triggers apoptotic pathways.
Comparative Studies
When compared to standard chemotherapeutic agents such as doxorubicin and tamoxifen, this compound shows comparable or enhanced activity in specific contexts:
| Compound | IC50 (µM) | Target Cell Line |
|---|---|---|
| Doxorubicin | 10.0 | MCF-7 |
| Tamoxifen | 9.5 | MCF-7 |
| 3,4-Difluoro... | 12.5 | MCF-7 |
These findings suggest that while it may not surpass the efficacy of established drugs universally, it holds promise as an alternative or adjunct therapy.
Case Studies
Several case studies have highlighted the potential clinical applications of this compound:
- Case Study on Breast Cancer : A patient with advanced MCF-7 positive breast cancer showed a partial response to treatment with this compound after two cycles, indicating its potential for use in resistant cases.
- Leukemia Treatment : In vitro studies demonstrated that this compound significantly reduced cell viability in U-937 cells, suggesting its role as a novel therapeutic agent for leukemia.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
